2-nitro-1-(3-nitrophenyl)ethanol
Overview
Description
2-Nitro-1-(3-nitrophenyl)ethanol is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an ethane backbone, with the nitro group positioned on the third carbon of a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-1-(3-nitrophenyl)ethanol can be synthesized through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the condensation of nitroalkanes with aldehydes or ketones in the presence of a base. For instance, the reaction between 3-nitrobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous catalysts to enhance the efficiency and yield of the reaction. Calcined eggshells have been reported as an effective and environmentally benign catalyst for this purpose . The reaction is carried out under mild conditions, often at ambient temperature, to ensure high product yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-nitro-1-(3-nitrophenyl)ethanone.
Reduction: The nitro group can be reduced to an amino group, yielding 2-amino-1-(3-nitrophenyl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base.
Major Products
Oxidation: 2-Nitro-1-(3-nitrophenyl)ethanone
Reduction: 2-Amino-1-(3-nitrophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Nitro-1-(3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving nitro group reduction and its biological implications.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-nitro-1-(3-nitrophenyl)ethanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-1-phenylethanol
- 3-Nitrophenol
- 2-Nitrobenzyl alcohol
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .
Properties
IUPAC Name |
2-nitro-1-(3-nitrophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-2-1-3-7(4-6)10(14)15/h1-4,8,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRLMGYDNNEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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